2-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl fluoride
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Overview
Description
2-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl fluoride is an organic compound with the molecular formula C7H3BrF4O2S It is a derivative of benzene, featuring bromine, trifluoromethyl, and sulfonyl fluoride functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-bromo-5-(trifluoromethyl)benzenesulfonyl chloride with a fluoride source under suitable conditions . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium fluoride (KF) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of reagents, solvents, and catalysts is crucial to ensure the scalability and cost-effectiveness of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. For example, the reaction with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters.
Scientific Research Applications
2-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl fluoride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, including the formation of covalent bonds with nucleophilic sites on biomolecules . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of sulfonyl fluoride.
2-Bromo-5-(trifluoromethyl)benzene: Lacks the sulfonyl group, making it less reactive towards nucleophiles.
Uniqueness
2-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for specific applications in organic synthesis and chemical biology.
Properties
IUPAC Name |
2-bromo-5-(trifluoromethyl)benzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4O2S/c8-5-2-1-4(7(9,10)11)3-6(5)15(12,13)14/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSQBALEFYMBSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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